molecular formula C10H12O B3379410 2-(1-Phenylethyl)oxirane CAS No. 15701-82-3

2-(1-Phenylethyl)oxirane

Cat. No.: B3379410
CAS No.: 15701-82-3
M. Wt: 148.2 g/mol
InChI Key: RFZVYPYZFJZRQK-UHFFFAOYSA-N
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Description

Overview of Oxirane Ring Strain and Reactivity in Stereoselective Transformations

The oxirane, or epoxide, ring is a three-membered heterocycle containing two carbon atoms and one oxygen atom. This structure is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal 109.5° for sp³-hybridized atoms. acs.org This inherent strain, combining both angle and torsional strain, is the primary driving force behind the reactivity of epoxides. acs.org

The polarized C-O bonds and the strained nature of the ring make epoxides highly susceptible to nucleophilic attack, leading to ring-opening reactions. acs.orgresearchgate.net These reactions are highly valuable in organic synthesis as they allow for the introduction of two new functional groups on adjacent carbon atoms with defined stereochemistry. The ring-opening can proceed via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms, leading to inversion of stereochemistry at that center. acs.org This stereospecificity is a cornerstone of their application in stereoselective transformations. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. rsc.org

Significance of Chirality in Chemical Synthesis and the Role of Chiral Epoxides

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. chalmers.se The different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. Consequently, the ability to synthesize single enantiomers of complex molecules is of paramount importance.

Chiral epoxides are invaluable building blocks in enantioselective synthesis. researchgate.net Their stereodefined centers can be transferred to the final product through stereospecific ring-opening reactions. This makes them crucial intermediates in the synthesis of a wide array of complex natural products and pharmaceutical agents. researchgate.netontosight.ai The development of methods for the asymmetric synthesis of epoxides, such as the Sharpless asymmetric epoxidation, has been a major advancement in organic chemistry, providing access to highly enantiomerically enriched epoxides from prochiral allylic alcohols. researchgate.net

Scope and Research Trajectories Pertaining to 2-(1-Phenylethyl)oxirane and Related Structures

The chemical compound this compound, with its chiral center on the phenylethyl substituent, serves as a key chiral building block. Research involving this and structurally related epoxides is primarily focused on their application in the synthesis of complex, biologically active molecules. A significant area of investigation is their use as precursors for synthesizing hydroxyethylamine isosteres, which are core components of many HIV protease inhibitors like Amprenavir and Saquinavir. researchgate.netgoogle.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives, based on detailed research findings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₀H₁₂O biosynth.com
Molecular Weight148.20 g/mol
AppearanceLiquid
IUPAC NameThis compound

Table 2: Synthetic Approaches to Chiral Phenylethyl Oxirane Derivatives

MethodKey FeaturesApplication ExampleSource
Sharpless Asymmetric EpoxidationEnantioselective epoxidation of allylic alcohols using a titanium-tartrate catalyst.Synthesis of chiral epoxy alcohols as precursors. researchgate.net
Hydrolytic Kinetic Resolution (HKR)Co-catalyzed resolution of racemic epoxides using water.Enantioselective synthesis of 2-(1-azido-2-phenylethyl)oxirane for Amprenavir. researchgate.net
Asymmetric Corey-Chaykovsky EpoxidationCatalytic asymmetric epoxidation of ketones.Synthesis of 2,2-disubstituted terminal epoxides. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(10-7-11-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZVYPYZFJZRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Phenylethyl Oxirane and Its Chiral Analogues

Asymmetric Synthesis Strategies for Enantiomerically Pure 2-(1-Phenylethyl)oxirane

The creation of enantiomerically pure this compound relies on synthetic methods that can control the absolute stereochemistry of the resulting epoxide. Key strategies include the direct epoxidation of a prochiral alkene using chiral catalysts and the use of chiral auxiliaries to direct the stereochemical course of the reaction sequence.

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation involves the use of a chiral catalyst to transfer an oxygen atom to the double bond of a precursor molecule, 3-phenyl-1-butene, in an enantioselective manner. Both metal-based and organic catalysts have been explored for this transformation.

Vanadium Catalysis: Vanadium complexes, particularly with chiral hydroxamic acid ligands, have shown promise in the asymmetric epoxidation of homoallylic alcohols. nih.govcaltech.edu While direct epoxidation of 3-phenyl-1-butene using this system requires further investigation, the epoxidation of the corresponding homoallylic alcohol, 3-phenyl-1-buten-4-ol, provides a viable route. For instance, vanadium-catalyzed asymmetric epoxidation of similar homoallylic alcohols using chiral bishydroxamic acid (BHA) ligands has yielded epoxides with high enantioselectivity. organic-chemistry.org The use of cumene (B47948) hydroperoxide (CHP) as an oxidant in toluene (B28343) has been found to be effective, with catalyst loadings as low as 1 mol%. organic-chemistry.org This approach offers a pathway to chiral this compound following the epoxidation of the corresponding unsaturated alcohol.

Co(salen) Complexes: Chiral cobalt-salen complexes are well-established catalysts for the asymmetric epoxidation of various olefins, including terminal alkenes. beilstein-journals.org These catalysts can be employed for the hydrolytic kinetic resolution of racemic terminal epoxides, providing access to one enantiomer in high enantiomeric excess. beilstein-journals.org For the direct asymmetric epoxidation of 3-phenyl-1-butene, the choice of the salen ligand and the oxidant is crucial for achieving high enantioselectivity. While specific data for 3-phenyl-1-butene is limited, studies on similar terminal alkenes suggest that high enantiomeric excesses can be achieved. caltech.edu

Catalyst SystemSubstrateOxidantSolventEnantiomeric Excess (ee)Reference
Vanadium/Chiral BHA LigandHomoallylic AlcoholsCHPTolueneUp to 96% organic-chemistry.org
Chiral Co(salen) ComplexTerminal Epoxides (Kinetic Resolution)H2O-Up to 98% beilstein-journals.org

Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral ketones and iminium salts have been developed as effective catalysts for the epoxidation of unfunctionalized olefins. While specific studies on the organocatalytic asymmetric epoxidation of 3-phenyl-1-butene are not extensively documented, the general principles of these methods can be applied. These reactions typically utilize peroxides, such as hydrogen peroxide or tert-butyl hydroperoxide, as the terminal oxidant. The catalyst, often derived from chiral amines or ketones, facilitates the enantioselective transfer of an oxygen atom to the alkene.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary incorporation of a chiral molecule (auxiliary) to guide the stereoselective formation of the desired epoxide. After the key stereocenter-forming steps, the auxiliary is removed.

A powerful approach to chiral this compound involves the use of Evans' asymmetric aldol (B89426) reaction to construct the key carbon-carbon bond with high stereocontrol. The synthesis commences with the aldol addition of a chiral N-acyloxazolidinone to 3-phenylpropanal (B7769412). nih.gov This reaction establishes the stereochemistry at the β-hydroxy and α-methyl positions with high diastereoselectivity.

The resulting syn-aldol adduct can then be converted to the target epoxide through a multi-step sequence. This typically involves the reduction of the carbonyl group to a hydroxyl group, creating a 1,3-diol, followed by selective activation of the primary hydroxyl group (e.g., as a tosylate) and subsequent base-induced intramolecular cyclization to form the epoxide ring. The diastereoselective reduction of the β-hydroxy ketone intermediate is a critical step, with reagents like sodium borohydride (B1222165) in the presence of a chelating agent being used to favor the formation of the syn-1,3-diol. nih.gov

Illustrative Synthetic Sequence:

Evans' Aldol Reaction: (R)-N-acetyloxazolidinone reacts with 3-phenylpropanal to yield the (3'R,4S)-imide diastereomer with high selectivity. nih.gov

Auxiliary Removal: The chiral auxiliary is cleaved, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to afford the corresponding β-hydroxy acid. nih.gov

Reduction: The carboxylic acid is converted to a ketone, which is then diastereoselectively reduced to the syn-1,3-diol.

Cyclization: The primary alcohol of the 1,3-diol is selectively tosylated, and subsequent treatment with a base induces intramolecular cyclization to furnish the chiral this compound.

StepReagents and ConditionsProductDiastereomeric Ratio/eeReference
Evans' Aldol Addition(R)-N-acetyloxazolidinone, 3-phenylpropanal, TiCl4, DIPEA(3'R,4S)-Imide5.4:1 nih.gov
Auxiliary RemovalLiOH, H2O2(3S)-Hydroxy-5-phenylpentanoic acid98.5% ee nih.gov

Chiral N-(1-phenylethyl)aziridines serve as valuable three-carbon building blocks (chirons) for the synthesis of enantiopure compounds. The inherent strain of the aziridine (B145994) ring allows for regioselective ring-opening reactions with various nucleophiles. To synthesize this compound, a strategy involving the ring-opening of a suitably substituted N-(1-phenylethyl)aziridine derivative can be employed.

For example, N-(1-phenylethyl)-2-aminobutanol can be synthesized and then subjected to a diazotization reaction. The in situ generated diazonium salt undergoes intramolecular cyclization with the assistance of the neighboring hydroxyl group, leading to the formation of the desired epoxide with inversion of configuration at the carbon bearing the amino group. The stereochemistry of the starting amino alcohol, which is derived from the chiral aziridine, dictates the stereochemistry of the final epoxide.

Stereoselective Conversion from Precursor Molecules

Stereoselective synthesis aims to create a specific stereoisomer directly from a starting material that is not chiral or is a racemate. This is often more efficient than separating isomers after they have been formed.

The direct epoxidation of substituted alkenes is a primary method for forming oxirane rings. When the alkene precursor contains a chiral center, the existing stereochemistry can direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomer of the epoxide product.

The epoxidation of alkenes with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), is a common technique for synthesizing epoxides. researchgate.netorganic-chemistry.org The reaction proceeds via a concerted mechanism where the alkene's double bond acts as a nucleophile attacking the electrophilic oxygen of the peroxy acid. libretexts.org For alkenes containing an existing stereocenter, the steric bulk and electronic nature of the substituents can influence the facial selectivity of the epoxidation, resulting in a diastereomeric mixture of epoxides. researchgate.net Kinetic studies on the epoxidation of various substituted alkenes have shown that the reaction rate is sensitive to steric effects, which is consistent with the proposed spiro transition state model. researchgate.net

For example, the epoxidation of an alkene like 3-phenyl-1-butene with m-CPBA would result in a diastereomeric mixture of this compound. The ratio of the diastereomers formed depends on the directing influence of the existing chiral center at the 1-phenyl ethyl group.

Table 1: Factors Influencing Diastereoselective Epoxidation

Factor Description Potential Outcome
Steric Hindrance The size of the substituent groups near the double bond can block the approach of the oxidizing agent from one face of the alkene. Preferential formation of the less sterically hindered epoxide diastereomer.
Directing Groups Nearby functional groups (e.g., hydroxyl groups) can form hydrogen bonds with the peroxy acid, directing the epoxidation to one face of the alkene. organic-chemistry.org High diastereoselectivity (e.g., syn or anti epoxides). organic-chemistry.org

| Reagent Choice | The choice of oxidizing agent and catalyst can significantly impact the stereochemical outcome. | Different reagents may favor the formation of different diastereomers. |

An alternative to direct epoxidation is the formation of a halohydrin from an alkene, followed by an intramolecular ring-closure reaction to form the epoxide. This two-step process involves the addition of a halogen and a hydroxyl group across the double bond, followed by deprotonation of the hydroxyl group with a base. The resulting alkoxide then displaces the adjacent halide via an intramolecular Williamson ether synthesis to yield the oxirane ring. libretexts.org

The stereochemistry of the final epoxide is dependent on the stereochemistry of the precursor halohydrin. Since the ring-closure occurs with an inversion of configuration at the carbon bearing the halogen, controlling the stereochemistry of the halohydrin formation is crucial for producing a specific enantiomer or diastereomer of the epoxide. Chiral epihalohydrins are valuable substrates in enantioselective synthesis, providing access to a wide range of enantiomerically pure target molecules. researchgate.net

Kinetic and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides. nih.govunipd.it The reaction uses a chiral (salen)Co(III) complex as a catalyst to facilitate the enantioselective hydrolysis of one epoxide enantiomer to its corresponding 1,2-diol, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.govunipd.it

The mechanism is understood to be a cooperative, bimetallic process where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the hydroxide nucleophile. nih.gov This process is known for its remarkable scope and high selectivity, often achieving selectivity factors (k_rel) well over 100 for a wide variety of terminal epoxides. nih.govnih.gov The HKR provides access to both the enantioenriched epoxide and the chiral 1,2-diol, both of which are valuable synthetic building blocks. unipd.it The catalyst is often recyclable, and the reaction uses water as a readily available and environmentally benign reagent. nih.gov

Table 2: Representative Data for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

Substrate Catalyst Loading (mol %) k_rel (Selectivity Factor) Product (Epoxide) ee Product (Diol) ee
Various Terminal Epoxides 0.2 - 2.0 >50 (often >200) ≥99% Good to high

Data synthesized from multiple sources describing the general utility of the Jacobsen HKR. nih.govunipd.itnih.gov

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of chiral compounds, including alcohols and their derivatives, which can be precursors to or derived from epoxides. scirp.orgmdpi.com These biocatalytic methods are valued for their high enantioselectivity, mild reaction conditions, and environmental compatibility. oalib.com

A common strategy is the lipase-catalyzed transesterification of a racemic alcohol. For instance, in the resolution of racemic 1-phenylethanol, a lipase (B570770) such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, can selectively acylate one enantiomer (typically the R-enantiomer) in the presence of an acyl donor like vinyl acetate (B1210297). scirp.orgscielo.br This results in the formation of an enantioenriched ester and leaves the unreacted alcohol enriched in the other enantiomer (the S-enantiomer). scielo.br The choice of solvent, acyl donor, and enzyme are critical factors influencing the reaction's conversion and enantioselectivity. scirp.orgmdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically convert 100% of the starting racemate into a single enantiomer of the product. scielo.br This is achieved by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer of the starting material. scielo.br

Table 3: Enzymatic Resolution of 1-Phenylethanol

Enzyme Acyl Donor Solvent Key Finding
Novozym 435 (CAL-B) Vinyl Acetate n-Hexane Optimal conditions yielded 61.49% of 1-phenylethyl acetate after 24 hours. scirp.org
CAL-B Vinyl Acetate Hexane High conversion (50%) and excellent enantioselectivity (E > 200) observed. mdpi.com

The classical method of resolution involves the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by techniques like fractional crystallization. libretexts.orgresearchgate.net

This method is typically applied to racemic acids or bases. For example, a racemic amine can be reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid, to form a mixture of two diastereomeric salts. libretexts.org Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize. semanticscholar.org After separating the crystals, the original enantiomer of the amine can be regenerated by treatment with a base. libretexts.org While not directly applied to the non-ionic this compound, this technique is highly relevant for resolving chiral precursors, such as 1-phenylethylamine (B125046), which can then be converted to the desired chiral oxirane. semanticscholar.orgnih.gov The efficiency of the resolution depends on the structural differences between the diastereomeric salt pairs, which influences their crystal packing and solubility. semanticscholar.org

Table of Compounds

Compound Name
This compound
meta-chloroperbenzoic acid (m-CPBA)
3-phenyl-1-butene
(salen)Co(III)
1,2-diol
1-phenylethanol
Candida antarctica lipase B (CAL-B)
Novozym 435
Vinyl acetate
1-phenylethyl acetate
Methyl 1-phenylethyl carbonate
1-phenylethylamine

Multistep Synthesis Pathways for Complex Derivatives

The construction of complex molecules incorporating the this compound scaffold often requires multi-step synthetic sequences. The design of these pathways is crucial for maximizing yield, controlling stereochemistry, and ensuring the practical viability of the synthesis. Two primary design philosophies, linear and convergent synthesis, are employed depending on the structure of the target molecule.

The choice between a linear and convergent strategy depends on the specific target molecule. Linear synthesis may be simpler for less complex structures, while convergent approaches are often favored for more intricate targets to maximize efficiency and yield. fiveable.me

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules. For derivatives of this compound, which can possess multiple stereogenic centers, their precise integration is a key challenge.

One effective strategy is to begin the synthesis with a chiral starting material, a method known as the "chiral pool" approach. This is exemplified in the synthesis of chiral azido (B1232118) oxiranes where the stereochemistry is established from the outset using optically pure diethyl D-tartrate. nih.gov This starting material guides the stereochemistry of subsequent reactions, ultimately leading to the formation of the desired enantiomerically pure oxirane. nih.gov

Another approach involves the creation of stereogenic centers during the synthetic sequence. This can be achieved through asymmetric reactions, such as the Shi epoxidation, which can convert a prochiral cyclic alkene into an enantiomerically defined epoxide. nih.gov The ring-opening of epoxides is also a pivotal step where stereochemistry can be controlled. The reaction of an epoxide with a nucleophile typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon atom being attacked. jsynthchem.com This predictable outcome allows chemists to design sequences that yield specific stereoisomers. For example, the ring-opening of aryl-substituted epoxides with specific reagents can be used to create quaternary stereogenic centers—a carbon atom bonded to four different non-hydrogen groups—which are common motifs in physiologically active alkaloids. nih.gov

Furthermore, chiral auxiliaries can be employed. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed. The ring-opening of racemic epoxides with chiral primary amines, for instance, can lead to the formation of diastereomeric β-amino alcohols, which can then be separated to provide access to enantiomerically pure compounds. researchgate.net

Emerging and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts focus on developing protocols that are not only efficient but also environmentally benign. This includes minimizing reaction times, reducing energy consumption, and using non-toxic, recyclable materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comscispace.com In the context of this compound derivatives, microwave irradiation has been successfully applied to the nucleophilic ring-opening of epoxides. acs.orgresearchgate.net

Conventional heating methods can require long reaction times for the ring-opening of sterically hindered epoxides with less reactive nucleophiles, such as certain aromatic amines. acs.org Microwave-assisted protocols can dramatically reduce reaction times from many hours to mere minutes. acs.orgresearchgate.net For example, the reaction of tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate with p-toluidine (B81030) in nitromethane (B149229) under microwave irradiation (300 W) afforded a 90% yield in just 20 minutes. acs.org In contrast, the same reaction performed at room temperature showed a poor yield even after 36 hours. acs.org

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in higher yields, cleaner reactions, and reduced formation of byproducts. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Ring Opening of an Epoxide with p-toluidine acs.org
ConditionSolventTimePower/TempYield (%)
MicrowaveNitromethane20 min300 W90%
MicrowaveNitromethane15 min300 W81%
MicrowaveNitromethane10 min300 W67%
ConventionalNitromethane12 hReflux81%
ConventionalNitromethane36 hRoom Temp21%

A key goal of sustainable chemistry is to minimize waste, which includes avoiding toxic catalysts and solvents or using them in a recyclable manner. nih.gov Research has shown that the ring-opening of complex epoxides can be achieved efficiently without a traditional catalyst. researchgate.net

In one study, nitromethane was used as the solvent for the microwave-assisted ring-opening of an N-Boc protected oxirane with various poorly reactive aromatic amines. researchgate.net This reaction proceeded effectively in the absence of any added catalyst, with nitromethane itself appearing to facilitate the reaction by enhancing the nucleophilicity of the amines. researchgate.net This dual role as a solvent and promoter simplifies the reaction setup and purification. researchgate.net

Crucially, the solvent could be recovered and reused for several consecutive cycles with only a minor decrease in product yield. For instance, in the reaction between tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate and p-toluidine, the initial reaction in fresh nitromethane gave a 98% yield. acs.org When the recovered nitromethane was used for subsequent reactions, the yields were 85% (second cycle), 81% (third cycle), and 76% (fourth cycle), demonstrating the viability of solvent recycling in this system. acs.org Such approaches, which combine catalyst-free conditions with solvent recyclability, represent a significant step towards more sustainable chemical manufacturing processes. nih.gov

Table 2: Recyclability of Nitromethane in Epoxide Ring-Opening Reaction acs.org
Reaction CycleYield of Product 3a (%)
1 (Fresh Solvent)98%
2 (Recycled Solvent)85%
3 (Recycled Solvent)81%
4 (Recycled Solvent)76%

Reactivity Profiles and Mechanistic Investigations of 2 1 Phenylethyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of 2-(1-phenylethyl)oxirane makes it an excellent electrophile for reactions with various nucleophiles. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Aminolysis Reactions

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. researchgate.netnih.govgaylordchemical.com The ring-opening of this compound with amines can proceed with high regioselectivity and stereoselectivity, providing access to a diverse range of chiral amino alcohols. taylorfrancis.comfrontiersin.orgwestlake.edu.cn

The aminolysis of unsymmetrical epoxides like this compound can theoretically yield two regioisomers. The preferred site of nucleophilic attack is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon atom in an S(_N)2-type mechanism. organic-chemistry.org However, the presence of the phenyl group can influence the regioselectivity.

Several studies have demonstrated the regioselective ring-opening of similar epoxides with amines. For instance, the reaction of styrene (B11656) oxide with various amines in the presence of a sulfated tin oxide catalyst showed high regioselectivity, with the nucleophilic attack occurring at the benzylic carbon. growingscience.com This preference is attributed to the electronic stabilization of the transition state by the phenyl ring. The stereochemistry of the starting epoxide is typically inverted during the S(_N)2 attack, leading to the formation of a specific stereoisomer of the β-amino alcohol. The use of chiral amines can also lead to the diastereoselective synthesis of amino alcohols. researchgate.net

Table 1: Regioselectivity in the Aminolysis of Aryl-Substituted Epoxides
EpoxideAmineCatalyst/ConditionsMajor RegioisomerReference
Styrene OxideAnilineSulfated Tin OxideAttack at benzylic carbon growingscience.com
Styrene OxideVarious AminesNa-Y ZeoliteAttack at benzylic carbon scirp.org
2-(Oxiranyl)pyridine(S)-1-PhenylethylamineSc(OTf)₃/DIEAAttack at the carbon adjacent to the pyridine (B92270) ring researchgate.net

The primary product of the aminolysis of this compound is a β-amino alcohol. researchgate.netorganic-chemistry.org These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. taylorfrancis.comresearchgate.net The reaction can be carried out under various conditions, including solvent-free systems and in the presence of various catalysts to enhance the reaction rate and selectivity. growingscience.com For example, the use of lithium bromide has been reported as an efficient catalyst for the synthesis of β-amino alcohols from epoxides and amines.

The reaction of this compound with azide (B81097) anions, typically from sodium azide, provides a route to β-azido alcohols. These compounds are versatile intermediates that can be readily reduced to β-amino alcohols. nih.govkoreascience.kr The azidolysis of epoxides is often carried out in polar protic solvents, and the regioselectivity is dependent on the reaction conditions. cmu.eduijcce.ac.ir

Under neutral or basic conditions, the azide ion attacks the less substituted carbon of the oxirane ring. utwente.nl However, for aryl-substituted epoxides, the attack may preferentially occur at the benzylic position due to electronic stabilization. utwente.nl The pH of the reaction medium can also influence the regioselectivity of the ring-opening reaction. cmu.edu For instance, the azidolysis of styrene oxide in water showed that at a pH of 9.5, the attack occurred at the less substituted carbon, while at a pH of 4.2, the regioselectivity was reversed. cmu.edu

Table 2: Regioselectivity of Azidolysis of Styrene Oxide under Different pH Conditions cmu.edu
pHMajor ProductMinor Product
9.52-Azido-1-phenylethanol1-Azido-2-phenylethanol
4.21-Azido-2-phenylethanol2-Azido-1-phenylethanol

Hydride Reductions

The reduction of epoxides with hydride reagents, such as lithium aluminum hydride (LiAlH₄), is a common method for the synthesis of alcohols. masterorganicchemistry.comadichemistry.com The reaction proceeds via a nucleophilic attack of the hydride ion on one of the carbon atoms of the oxirane ring. For unsymmetrical epoxides like this compound, the hydride attack generally occurs at the less sterically hindered carbon atom, following an S(_N)2 mechanism. masterorganicchemistry.comacs.org This results in the formation of a primary or secondary alcohol, depending on the substitution pattern of the epoxide. In the case of this compound, reduction with LiAlH₄ would be expected to yield 1-phenyl-2-propanol.

Organometallic Reagent Additions (e.g., Grignard Reagents, Organolithium Reagents)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds. doubtnut.commissouri.edu The reaction of this compound with these reagents leads to the formation of alcohols with an extended carbon skeleton. researchgate.netlibretexts.org

Similar to hydride reductions, the nucleophilic attack by the organometallic reagent typically occurs at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com This regioselectivity is a hallmark of the S(_N)2-type ring-opening of epoxides under basic or nucleophilic conditions. libretexts.org For example, the reaction of a Grignard reagent with ethylene (B1197577) oxide produces a primary alcohol with two additional carbon atoms. libretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 2-phenyl-3-butanol after acidic workup.

Table 3: Expected Major Products from Nucleophilic Ring-Opening of this compound
ReagentExpected Major ProductType of Reaction
Ammonia (NH₃)2-Amino-1-phenylpropan-1-ol or 1-Amino-1-phenylpropan-2-olAminolysis
Sodium Azide (NaN₃)2-Azido-1-phenylpropan-1-ol or 1-Azido-1-phenylpropan-2-olAzidolysis
Lithium Aluminum Hydride (LiAlH₄)1-Phenylpropan-2-olHydride Reduction
Methylmagnesium Bromide (CH₃MgBr)2-Phenylbutan-3-olGrignard Addition

Alcoholysis and Hydrolysis Under Basic Conditions

Under basic conditions, the ring-opening of epoxides, including this compound, proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. byjus.comlibretexts.org In these reactions, a strong nucleophile, such as a hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻) ion, directly attacks one of the electrophilic carbon atoms of the oxirane ring. researchgate.net

The key features of this process are:

Mechanism : The reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the carbon-oxygen bond of the epoxide ring breaks. libretexts.org There is no intermediate carbocation formation. The leaving group is an alkoxide anion, which is subsequently protonated by the solvent (water or alcohol) to yield the final product. libretexts.org

Regioselectivity : Due to the SN2 pathway, the nucleophilic attack is highly sensitive to steric hindrance. researchgate.net The nucleophile will preferentially attack the less sterically hindered carbon atom (β-attack). For this compound, the attack occurs at the terminal CH₂ carbon (the β-position), as the carbon bearing the 1-phenylethyl group (the α-position) is significantly more crowded.

Stereochemistry : The SN2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the center of attack. This leads to the formation of trans products. For example, hydrolysis in a basic medium yields a trans-1,2-diol. libretexts.org

A study involving the reaction of (2-phenylethyl)oxirane with the potassium anion from K⁻, K+(15-crown-5)₂ demonstrated that the introduction of a second CH₂ group between the phenyl ring and the oxirane ring leads to the β-opening of the oxirane ring. researchgate.net This confirms that under strong nucleophilic/basic conditions, steric factors direct the regiochemical outcome, favoring attack at the less substituted β-carbon to yield potassium 4-phenylbutan-2-oxide as a primary product. researchgate.net

Electrophilic/Acid-Catalyzed Ring-Opening Reactions

In contrast to basic conditions, the ring-opening of this compound under acidic conditions follows more complex pathways, exhibiting characteristics of both SN1 and SN2 mechanisms.

Proton-Catalyzed Pathways

In the presence of a Brønsted acid (e.g., H₂SO₄, H₃O⁺), the reaction is initiated by the protonation of the epoxide oxygen atom. researchgate.netmasterorganicchemistry.com This initial step is a rapid equilibrium that converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol). byjus.com

The protonated epoxide is then susceptible to nucleophilic attack by a weak nucleophile, such as water or an alcohol. stackexchange.com The regioselectivity of this attack is a critical aspect. The nucleophile preferentially attacks the more substituted carbon atom (the α-carbon). libretexts.org This preference is attributed to the electronic stabilization provided by the substituent. The 1-phenylethyl group can stabilize the partial positive charge that develops on the α-carbon in the transition state. The reaction ultimately yields a trans product due to the backside nature of the nucleophilic attack. youtube.com

Protonation of the epoxide oxygen. stackexchange.com

Nucleophilic attack by water at the more substituted carbon (α-position). masterorganicchemistry.com

Deprotonation to form the final 1,2-diol product and regenerate the acid catalyst. byjus.com

Lewis Acid-Mediated Transformations

Lewis acids provide an alternative method for activating the epoxide ring towards nucleophilic attack. mdpi.com Instead of protonating the oxygen, a Lewis acid (e.g., Sn-Beta, Sc(OTf)₃, Al(OTf)₃) coordinates with one of the lone pairs of electrons on the epoxide oxygen. ucdavis.eduresearchgate.net This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and facilitating the ring-opening. nih.gov

Lewis acid catalysis often leads to high regioselectivity, favoring the formation of one constitutional isomer. iitk.ac.in Similar to proton catalysis, the coordination of the Lewis acid weakens the C-O bonds, particularly the bond to the carbon atom that can better support a positive charge. For this compound, this is the α-carbon, which benefits from the stabilizing effect of the adjacent phenyl ring. Consequently, nucleophilic attack occurs predominantly at this position. researchgate.net The use of heterogeneous Lewis acid catalysts, such as certain zeolites, has been shown to be highly effective and regioselective for epoxide ring-opening reactions with alcohols. ucdavis.edunsf.gov

Comparative Analysis of SN1-like and SN2-like Mechanisms

The ring-opening of this compound serves as an excellent case study for comparing SN1 and SN2 reaction characteristics. The specific pathway is dictated by the reaction conditions.

Under Basic Conditions (SN2) : The reaction proceeds via a pure SN2 mechanism. libretexts.org A strong, negatively charged nucleophile performs a backside attack on the less sterically hindered β-carbon. The reaction rate is dependent on the concentration of both the epoxide and the nucleophile. youtube.com

Under Acidic Conditions (Hybrid SN1/SN2) : The mechanism under acidic conditions is neither purely SN1 nor SN2, but rather a hybrid with features of both. byjus.comlibretexts.org After protonation, the C-O bond to the more substituted α-carbon begins to break, developing significant carbocation character at this position. masterorganicchemistry.com However, a discrete carbocation intermediate is generally not formed. libretexts.org The nucleophile attacks this electron-deficient carbon before the leaving group has fully departed. libretexts.org This explains why the reaction shows SN1-like regioselectivity (attack at the more substituted carbon) but SN2-like stereoselectivity (inversion of configuration). libretexts.orgkhanacademy.org

The following table provides a comparative overview of the two mechanistic pathways.

FeatureBasic Conditions (SN2)Acidic Conditions (SN1-like/SN2-like)
Catalyst Base (e.g., NaOH, NaOR)Acid (Brønsted or Lewis)
Nucleophile Strong (e.g., OH⁻, RO⁻)Weak (e.g., H₂O, ROH)
Initial Step Direct nucleophilic attackProtonation/Coordination of epoxide oxygen
Intermediate None (concerted mechanism)Protonated epoxide; carbocation-like transition state
Rate Law Rate = k[Epoxide][Nucleophile]Rate = k[Epoxide][H⁺]
Regioselectivity Attack at the less substituted carbon (β-attack)Attack at the more substituted carbon (α-attack)
Stereochemistry Inversion of configuration (trans product)Inversion of configuration (trans product)

Regioselectivity and Stereochemical Outcomes in Ring Opening

Influences of Substituents and Reaction Conditions on Regioselectivity (α- vs. β-Attack)

The regioselectivity in the ring-opening of this compound is a direct consequence of the balance between electronic and steric effects, which are modulated by the reaction conditions.

Influence of the 1-Phenylethyl Substituent :

Electronic Effect : The phenyl group can stabilize a positive charge at the adjacent α-carbon through resonance and inductive effects. This electronic factor is the dominant influence under acidic conditions, promoting nucleophilic attack at the α-position. stackexchange.com

Steric Effect : The bulky 1-phenylethyl group creates significant steric hindrance at the α-carbon. This steric blockade is the controlling factor under basic SN2 conditions, forcing the nucleophile to attack the less hindered β-carbon. researchgate.net

Influence of Reaction Conditions :

Acidic Conditions : The formation of a carbocation-like transition state is favored at the more substituted α-carbon due to electronic stabilization. Therefore, α-attack is the major pathway. libretexts.org

Basic Conditions : The reaction is governed by sterics. The strong nucleophile attacks the more accessible, less substituted β-carbon. libretexts.orglibretexts.org

The regiochemical outcome can be summarized as follows:

ConditionPrimary Controlling FactorSite of AttackMajor Product Type
Acidic (H⁺ or Lewis Acid) Electronicα-carbon1-(1-Phenylethyl)-substituted product
Basic (OH⁻ or RO⁻) Stericβ-carbon2-(1-Phenylethyl)-substituted product

This predictable control over regioselectivity makes this compound a useful substrate in organic synthesis for accessing different constitutional isomers from a single starting material simply by changing the catalytic conditions.

Inversion of Configuration at the Attacked Carbon Center

The ring-opening of epoxides, such as this compound, is a classic example of a reaction that proceeds with a defined stereochemical outcome at the site of nucleophilic attack. The mechanism of this reaction dictates the spatial arrangement of the newly formed bonds, and in the case of S\textsubscript{N}2 reactions, this typically results in an inversion of configuration.

Nucleophilic substitution reactions at a chiral center can theoretically proceed through two main pathways: a frontside attack, where the nucleophile approaches from the same side as the leaving group, leading to retention of configuration, or a backside attack, where the nucleophile approaches from the side opposite to the leaving group. libretexts.org Experimental evidence overwhelmingly supports the backside attack for S\textsubscript{N}2 reactions, resulting in an inversion of the stereochemical configuration at the carbon atom being attacked. libretexts.orgmedium.com This phenomenon is often likened to an umbrella turning inside out in a strong wind. medium.com

In the context of epoxide ring-opening, the reaction is stereospecific. youtube.com When a nucleophile attacks one of the carbon atoms of the oxirane ring, it does so from the backside relative to the C-O bond that is breaking. This concerted, single-step process is characteristic of an S\textsubscript{N}2 mechanism. youtube.com The result is a product where the new substituent is on the opposite face of the molecule from where the epoxide oxygen was located.

For this compound, if the nucleophilic attack occurs at a stereocenter, the configuration of that center will be inverted. youtube.com If the attack happens at a carbon that is not a chirality center, there is no change in stereochemistry at that position, but the stereochemistry of other chiral centers in the molecule is retained. youtube.com This predictable stereochemical outcome is a cornerstone of synthetic organic chemistry, allowing for the controlled formation of specific stereoisomers.

The driving force for the ring-opening of epoxides, despite the alkoxide being a poor leaving group, is the significant ring strain inherent in the three-membered ring. chemistrysteps.com This strain, arising from both angle and torsional strain, makes the oxirane ring susceptible to nucleophilic attack. chemistrysteps.com

It is important to note that while the S\textsubscript{N}2 mechanism with inversion of configuration is common for epoxide ring-opening under basic or neutral conditions, the regioselectivity and even the mechanism can be altered under acidic conditions, which may introduce more S\textsubscript{N}1-like character. libretexts.orglibretexts.org

Control of Diastereoselectivity in Product Formation

The diastereoselectivity of reactions involving this compound is a critical aspect of its synthetic utility, as it dictates the three-dimensional arrangement of the atoms in the product molecules. The formation of specific diastereomers is influenced by a variety of factors, including the nature of the reactants, the reaction conditions, and the presence of catalysts.

In the ring-opening reactions of epoxides, the stereochemical outcome is often highly controlled. For instance, the nucleophilic attack on an epoxide ring typically proceeds via an S\textsubscript{N}2 mechanism, which results in the inversion of configuration at the carbon atom being attacked. This inherent stereospecificity is a key factor in controlling diastereoselectivity. When an achiral epoxide reacts to form a product with two new stereocenters, a racemic mixture of enantiomers is often produced. chemistrysteps.com

The choice of nucleophile and reaction conditions plays a significant role in directing the diastereoselectivity. For example, in the ring-opening of 2-(oxiranyl)pyridine with (S)-1-phenylethylamine, different diastereomers of the resulting amino alcohol can be obtained. researchgate.net Similarly, the reaction of styrene and stilbene (B7821643) oxides with chiral 1-phenylethylamine (B125046) also demonstrates the formation of specific diastereomeric products. researchgate.net

Catalysts can also exert profound control over diastereoselectivity. Chiral catalysts, in particular, can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over another. This is a cornerstone of asymmetric catalysis.

The inherent structure of the this compound molecule itself can also influence diastereoselectivity. The existing stereocenter in the phenylethyl group can direct the approach of incoming reagents, leading to a preferential formation of one diastereomer. This is a form of substrate-controlled diastereoselection.

Ultimately, the ability to control diastereoselectivity is paramount in the synthesis of complex molecules, such as pharmaceuticals and natural products, where the specific three-dimensional structure is crucial for biological activity.

Catalytic Modulations of Oxirane Reactivity

The inherent reactivity of the strained three-membered ring in this compound can be significantly modulated and controlled through the use of catalysts. Catalysis offers a powerful tool to enhance reaction rates, and more importantly, to direct the chemo-, regio-, and stereoselectivity of the ring-opening reactions.

Chemo- and Regioselective Catalysis

The selective opening of the oxirane ring at a specific carbon atom is a key challenge in the functionalization of epoxides. Catalysts play a crucial role in controlling this regioselectivity. For instance, in the presence of a catalyst like Y(OTf)\textsubscript{3}, the ring-opening of donor-acceptor oxiranes with N-heteroaromatics proceeds with high regioselectivity. rsc.org Similarly, FeCl\textsubscript{3} has been used as a catalyst for the regioselective ring-opening of aryl oxiranes with 4-hydroxycoumarin, leading to the synthesis of furo[3,2-c]coumarins. rsc.org This reaction proceeds through the regioselective attack at the less hindered site of the oxirane. rsc.org

Metal salen complexes have been extensively studied as catalysts for the asymmetric ring-opening of epoxides. nih.govsemanticscholar.org For example, a chiral (salen)CrN\textsubscript{3} complex was found to be optimal for the addition of TMSN\textsubscript{3} to meso-epoxides. nih.gov The corresponding (salen)Co(III) catalyst is highly effective for the enantioselective hydrolytic ring-opening of terminal epoxides. nih.gov

The choice of catalyst can also influence the chemoselectivity of a reaction, allowing for the selective transformation of the epoxide in the presence of other functional groups.

Mechanistic Role of Catalysts in Ring Activation

Catalysts activate the oxirane ring towards nucleophilic attack through various mechanisms. Lewis acid catalysts, for example, coordinate to the oxygen atom of the epoxide, making the ring more electrophilic and thus more susceptible to attack by a nucleophile. This coordination also weakens the C-O bonds of the epoxide, facilitating their cleavage.

In the case of the (salen)CrN\textsubscript{3} catalyzed ring-opening, kinetic and structural studies have revealed a cooperative mechanism where both the epoxide and the nucleophile (azide) are activated by two different metal centers. nih.gov This bimetallic activation leads to a significant rate enhancement. nih.gov

The nature of the catalyst and its interaction with the substrate can also influence the reaction pathway. For instance, in the reaction of K\textsuperscript{-}, K\textsuperscript{+}(15-crown-5)\textsubscript{2} with phenyloxirane and (phenylmethyl)oxirane, the electron transfer from the potassium anion initially occurs to the aromatic ring, leading to an exclusive α-opening of the oxirane ring. researchgate.net However, with this compound, the introduction of an additional CH\textsubscript{2} group results in a β-opening of the oxirane ring. researchgate.net

Photochemical and Electrochemical Catalysis

Photoredox and electrochemical catalysis represent emerging and powerful strategies for activating and transforming organic molecules, including epoxides. These methods utilize light or electrical energy to generate highly reactive intermediates under mild conditions. beilstein-journals.org

In photoredox catalysis, a photocatalyst absorbs light and initiates a single electron transfer (SET) process with the substrate or a reagent, leading to the formation of radical ions or other reactive species. This approach can enable novel transformations that are not accessible through traditional thermal methods.

Electrochemistry offers another avenue for the controlled oxidation or reduction of organic molecules. By applying an electrical potential, specific functional groups can be targeted, leading to selective bond formation or cleavage.

While the application of photochemical and electrochemical methods specifically to this compound is an area of ongoing research, these techniques hold significant promise for developing new and efficient methods for its functionalization. For example, the electrochemical generation of nucleophiles or the photochemical activation of the epoxide ring could provide alternative pathways for its ring-opening and rearrangement reactions.

Rearrangement and Functionalization Pathways

Beyond simple ring-opening reactions, this compound can undergo a variety of rearrangement and functionalization reactions, leading to a diverse array of valuable chemical structures. These transformations can be initiated by various reagents and catalysts, and often proceed through complex mechanistic pathways.

Computational studies have explored the rearrangement reactions of oxiranes initiated by lithium dialkylamides. researchgate.net These studies suggest that both β-elimination and α-lithiation can be competing pathways. The β-elimination pathway leads to the formation of allyl alcohols, while α-lithiation can result in the formation of ketones. researchgate.net The specific product distribution is influenced by factors such as the structure of the oxirane and the reaction conditions. researchgate.net

The functionalization of the this compound ring can be achieved through various synthetic strategies. For example, vinyl epoxides can be synthesized and subsequently undergo further transformations. acs.org The reaction of vinyl epoxides with arynes can provide access to functionalized phenanthrenes. acs.org Additionally, vinyl epoxides can be converted to vinyl oxetanes. acs.org

The development of new methods for the C-H functionalization of related phenylethyl derivatives, such as the meta-C-H arylation of phenylethyl alcohols using a removable directing group, highlights the potential for developing novel functionalization strategies for molecules containing the 1-phenylethyl moiety. researchgate.net

The versatility of the oxirane ring allows for a wide range of functionalization reactions, including the introduction of various nucleophiles, the formation of new carbon-carbon and carbon-heteroatom bonds, and the construction of more complex molecular architectures.

Data Tables

Table 1: Regioselectivity of Oxirane Ring-Opening with K\textsuperscript{-}, K\textsuperscript{+}(15-crown-5)\textsubscript{2}

Oxirane SubstratePredominant Ring Opening
Phenyloxiraneα-opening
(Phenylmethyl)oxiraneα-opening
(2-Phenylethyl)oxiraneβ-opening

Data sourced from Jedlinski et al. researchgate.net

Table 2: Catalytic Systems for Regioselective Ring-Opening of Aryl Oxiranes

CatalystNucleophileSubstrateOutcome
Y(OTf)\textsubscript{3}N-heteroaromaticsDonor-acceptor oxiranesHigh regioselectivity
FeCl\textsubscript{3}4-hydroxycoumarinAryl oxiranesRegioselective synthesis of furo[3,2-c]coumarins
(salen)CrN\textsubscript{3}TMSN\textsubscript{3}meso-epoxidesAsymmetric ring-opening
(salen)Co(III)H\textsubscript{2}OTerminal epoxidesEnantioselective hydrolytic ring-opening

Data compiled from various sources. rsc.orgrsc.orgnih.gov

Intramolecular Cyclization Reactions

The structure of this compound, featuring an epoxide ring tethered to a phenyl group by a flexible ethyl chain, is well-suited for intramolecular cyclization reactions. These reactions are typically promoted by Lewis acids, which coordinate to the epoxide oxygen, thereby activating the ring for nucleophilic attack. The pendant phenyl group serves as an internal nucleophile, attacking one of the electrophilic carbons of the activated epoxide.

This process, a type of intramolecular Friedel-Crafts alkylation, leads to the formation of new carbocyclic systems. The regioselectivity of the cyclization is dependent on which carbon of the epoxide is attacked, which in turn is influenced by the specific Lewis acid used, solvent, and temperature. Attack at the benzylic carbon of the phenylethyl group would lead to a six-membered ring, forming a tetralin derivative.

Studies on similar systems have demonstrated the efficacy of various Lewis acids in promoting such cyclizations. Boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) have been shown to be effective promoters for Dieckmann-type cyclizations of related ketoesters. nih.gov Similarly, cascade reactions involving intramolecular Prins cyclization followed by a Friedel-Crafts alkylation have been successfully catalyzed by BF₃·Et₂O, yielding tetralin skeletons. beilstein-journals.org This suggests that this compound could be a valuable precursor for the stereoselective synthesis of substituted tetralin-ols.

Lewis Acid CatalystPlausible Reaction TypePotential Product SkeletonReference Context
BBr₃, BCl₃Friedel-Crafts AlkylationTetralinEffective in promoting intramolecular cyclization of 1,6-ketoesters to form five-membered rings. nih.gov
BF₃·Et₂OPrins/Friedel-Crafts Cascade4-Aryl-tetralin-2-olEfficiently promotes the transformation of 2-(2-vinylphenyl)acetaldehydes into tetralin derivatives. beilstein-journals.org
AlCl₃, Et₂AlCl, FeCl₃Friedel-Crafts AlkylationTetralinScreened for Prins/Friedel-Crafts reactions, showing moderate to good yields depending on the substrate. beilstein-journals.org
ZnCl₂, Sc(OTf)₃, InBr₃Friedel–Crafts Intramolecular Michael AdditionBenzo-annulated heterocyclesCatalyze the cyclization of ethenetricarboxylate derivatives to form oxindoles and benzofuranones. rsc.org

Furthermore, the strategic functionalization of this compound could provide precursors for the synthesis of more complex structures like cyclophanes. Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain. scholaris.ca While direct cyclization of the parent oxirane is unlikely to form a cyclophane, its ring-opened derivatives could be elaborated into dialdehydes or dihalides, which are common precursors for cyclophane synthesis via methods like McMurry coupling or Williamson ether synthesis. nih.gov

Functional Group Interconversions Post-Ring Opening

The most common reaction of epoxides is their ring-opening by nucleophiles. In the case of this compound under basic or neutral conditions, this reaction proceeds via an Sₙ2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring, which is the terminal CH₂ group. This attack occurs from the backside relative to the C-O bond, resulting in an inversion of stereochemistry at the reaction center and yielding a trans relationship between the newly introduced nucleophile and the existing hydroxyl group. nih.govmasterorganicchemistry.com

A wide variety of nucleophiles can be employed for this transformation, leading to a diverse array of 1,2-difunctionalized products. For instance, hydrolysis with aqueous hydroxide yields a 1,2-diol, reaction with an alkoxide produces a β-alkoxy alcohol (an ether), and treatment with sodium azide affords a β-azido alcohol. nih.govsemanticscholar.org These ring-opened products serve as versatile intermediates for further functional group interconversions.

The resulting 1,2-diols, for example, can undergo selective protection of one hydroxyl group, allowing the other to be converted into a leaving group for subsequent substitution or elimination reactions. Alternatively, the diol can be transformed into other cyclic structures, such as acetals or ketals, by reacting with aldehydes or ketones. It can also be a precursor for the synthesis of oxetanes. researchgate.net The azido (B1232118) alcohols can be readily reduced to amino alcohols, which are valuable building blocks in medicinal chemistry. nih.gov

Nucleophile/ReagentInitial Ring-Opened ProductPotential Subsequent TransformationFinal Product Class
H₂O, OH⁻1-Phenylpropane-1,2-diolOxidative cleavage (e.g., with NaIO₄)Aldehyde/Ketone
ROH, RO⁻ (e.g., CH₃ONa)1-Methoxy-1-phenylpropan-2-olOxidation of secondary alcoholβ-Alkoxy ketone
NaN₃2-Azido-1-phenylpropan-1-olReduction of azide (e.g., with H₂, Pd/C)Amino alcohol
RMgX (Grignard Reagent)Alcohol (extended carbon chain)EsterificationEster
LiAlH₄1-Phenylpropan-2-olDehydrationAlkene

The synthetic utility is exemplified by the conversion of a related azido diol to different oxiranes by selective benzoylation of the primary alcohol, mesylation, and subsequent alkaline hydrolysis to induce ring closure. nih.gov This demonstrates how the initial ring-opening product can be manipulated to re-form a different, more complex epoxide.

Oxidative and Reductive Transformations

The this compound molecule offers several sites for oxidative and reductive transformations, including the epoxide ring and the phenyl group.

Oxidative Transformations:

A significant oxidative transformation applicable to derivatives of this compound is the Baeyer-Villiger rearrangement. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com For this to occur, the parent oxirane would first need to be converted into an α,β-epoxy ketone. This could be achieved through ring-opening to the diol, selective oxidation of the secondary alcohol to a ketone, and subsequent re-epoxidation if necessary, or by starting from a chalcone-like precursor. researchgate.net

Once the α,β-epoxy ketone is formed, the Baeyer-Villiger oxidation proceeds via the "Criegee intermediate." The regioselectivity of the rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is H > 3°-alkyl > 2°-alkyl ≈ benzyl (B1604629) > aryl > 1°-alkyl > methyl. adichemistry.com In the case of an epoxy ketone derived from this compound, the competition would be between the migration of the epoxy-bearing carbon group and the other substituent on the ketone. Studies on related systems, such as cubyl ketones, have shown that strained rings can have a high migratory aptitude, suggesting the epoxide-containing fragment might preferentially migrate. cardiff.ac.uk

Flavin-dependent systems have also been shown to catalyze both reductive and oxidative epoxide ring-opening reactions, potentially leading to vicinal diols or other rearranged products. nih.gov

Reductive Transformations:

Reductive transformations of this compound typically involve the opening of the epoxide ring. Treatment with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), results in nucleophilic attack of a hydride ion (H⁻). Consistent with the Sₙ2 mechanism under basic/neutral conditions, the hydride attacks the less substituted carbon (the CH₂ group). masterorganicchemistry.com Subsequent protonation during workup affords the corresponding alcohol, in this case, 1-phenylpropan-2-ol. This reaction provides a regioselective method for converting the epoxide into a secondary alcohol.

Transformation TypeReagent(s)Intermediate/PrecursorExpected ProductKey Mechanistic Feature
Oxidative Rearrangement1. Oxidation (e.g., PCC) 2. m-CPBAα,β-Epoxy ketoneEster or LactoneBaeyer-Villiger rearrangement; migration of the more substituted group. adichemistry.comcardiff.ac.uk
Reductive Ring-Opening1. LiAlH₄ 2. H₃O⁺Parent Epoxide1-Phenylpropan-2-olSₙ2 attack by hydride at the least substituted carbon. masterorganicchemistry.com
Reductive Cleavage (catalytic)H₂, Pd/CParent Epoxide1-Phenylpropan-2-ol or 1-Phenylpropan-1-olHydrogenolysis; regioselectivity can vary.

Stereochemical Investigations and Chiral Analysis in 2 1 Phenylethyl Oxirane Research

Enantiomeric and Diastereomeric Purity Determination

The precise quantification of the enantiomeric and diastereomeric composition of 2-(1-phenylethyl)oxirane is fundamental for its use in stereoselective reactions. Various analytical techniques are employed for this purpose, broadly categorized into indirect methods involving chiral derivatizing agents and direct methods using chiral chromatography.

Indirect methods for determining the enantiomeric excess of chiral compounds often involve the use of chiral derivatizing agents (CDAs). These enantiomerically pure reagents react with the enantiomers of the analyte to form diastereomers, which possess distinct physical and spectroscopic properties.

For a compound like this compound, the oxirane ring can be opened by a nucleophilic CDA to create diastereomeric products. These diastereomers can then be analyzed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) with an achiral stationary phase. In NMR spectroscopy, the chemical shifts of corresponding protons or carbons in the diastereomers will differ, allowing for their integration and the determination of the enantiomeric ratio.

While specific CDAs for this compound are not extensively documented in publicly available literature, general principles suggest that chiral amines, alcohols, or carboxylic acids could serve this purpose. For instance, the reaction of racemic this compound with an enantiomerically pure chiral amine would yield a mixture of diastereomeric amino alcohols. The subsequent analysis of the ¹H NMR spectrum of this mixture would likely show distinct signals for protons adjacent to the newly formed stereocenters, enabling the calculation of the enantiomeric excess.

A review of synthetic applications of enantiomeric 1-phenylethylamine (B125046) (α-PEA) highlights its use in the ring-opening of 2-oxiranyl-compounds to form chiral amino alcohols nih.gov. This principle can be extrapolated to the analysis of this compound.

Table 1: Representative ¹H NMR Data for Diastereomers Formed from a Racemic Oxirane and a Chiral Derivatizing Agent (Hypothetical Data)

ProtonChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2Δδ (ppm)
H-1' (methine)3.853.920.07
H-2 (oxirane)2.983.050.07
CH₃1.451.500.05

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound with a particular CDA was not found in the searched literature.

Direct methods for the separation of enantiomers and diastereomers are often preferred due to their simplicity and accuracy, avoiding the need for derivatization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for this purpose.

The selection of an appropriate CSP is crucial for achieving baseline separation of the stereoisomers of this compound. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or synthetic polymers have demonstrated broad applicability in resolving a wide range of chiral compounds mdpi.com. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For a compound with a structure similar to this compound, a polysaccharide-based CSP in normal-phase or reversed-phase mode would be a logical starting point for method development. The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution.

Table 2: Illustrative Chiral HPLC Separation Parameters for a Racemic Oxirane (Hypothetical Data)

ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Note: This table provides a hypothetical example of chiral HPLC conditions, as a specific method for this compound was not found in the searched literature.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of the stereoisomers of this compound is essential for understanding its stereochemical properties and for its application in asymmetric synthesis. Several methods can be employed for this purpose.

If a derivative of this compound can be crystallized, single-crystal X-ray crystallography is the most definitive method for determining its absolute configuration. The anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal allows for the unambiguous assignment of the R/S configuration at each stereocenter.

In the absence of a suitable crystal, spectroscopic methods in conjunction with theoretical calculations can be used. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined.

Furthermore, the absolute configuration can sometimes be inferred through chemical correlation. If this compound is synthesized from a starting material of known absolute configuration through a series of stereochemically well-defined reactions, the absolute configuration of the product can be deduced.

Mechanisms of Chiral Recognition in Resolution and Derivatization

The successful separation of enantiomers through resolution or their differentiation via derivatization relies on the principles of chiral recognition. This involves the formation of transient diastereomeric complexes between the analyte and a chiral selector (in chromatography) or a stable diastereomeric product with a chiral derivatizing agent.

The mechanism of chiral recognition is based on the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector/derivatizing agent and the analyte enantiomers. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking. The difference in the stability of the diastereomeric complexes or the ease of formation of the diastereomeric products leads to the observed separation or spectroscopic differentiation.

In the context of chiral chromatography of this compound, the phenyl group, the oxirane oxygen, and the stereocenter in the phenylethyl group can all participate in interactions with the CSP. For example, the phenyl group can engage in π-π stacking with aromatic moieties on the CSP, while the lone pairs of the oxirane oxygen can act as a hydrogen bond acceptor.

In the case of derivatization, for instance, with a chiral amine, the formation of a covalent bond is the primary interaction. The resulting diastereomeric amino alcohols will adopt different conformations due to steric and electronic interactions between the substituents around the stereocenters. These conformational differences lead to the observed differences in their spectroscopic properties. The investigation into the chiral discrimination mechanism in the resolution of related compounds, such as 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, has provided insights into the supramolecular packing and weak intermolecular interactions that govern chiral recognition researchgate.net.

Computational and Theoretical Studies on 2 1 Phenylethyl Oxirane Reactivity

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, including the ring-opening of epoxides. pleiades.onlineresearchgate.net For a molecule like 2-(1-phenylethyl)oxirane, theoretical studies would typically investigate the mechanism of nucleophilic attack under both acidic and basic conditions. These calculations aim to locate the transition state structures for competing pathways (e.g., SN1-like vs. SN2-like mechanisms). The geometry and energy of these transition states are critical for understanding the reaction kinetics. For instance, in an SN2 pathway, a concerted bond-breaking and bond-forming process is modeled, whereas an SN1 pathway would involve the formation of a carbocation intermediate, the stability of which would be a key focus of the calculation.

Prediction and Interpretation of Regioselectivity and Stereoselectivity

A primary goal of computational studies on unsymmetrical epoxides is to predict and explain regioselectivity—whether a nucleophile will attack the more substituted or less substituted carbon of the ring. researchgate.net For this compound, calculations would determine the activation energy for attack at the carbon bearing the 1-phenylethyl group versus the unsubstituted carbon. The outcome depends on a balance between the electronic stabilization of positive charge development during the reaction and the steric hindrance presented by the bulky substituent. researchgate.net Similarly, the stereochemical outcome (inversion or retention of configuration) is elucidated by analyzing the geometry of the lowest energy transition state. nih.gov

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by the electronic properties and steric bulk of the 1-phenylethyl substituent. Computational methods can quantify these effects.

Electronic Effects : DFT can be used to calculate the partial charges on the epoxide carbon atoms. The phenyl group can exert inductive and resonance effects, influencing the electrophilicity of the adjacent carbon. Methods like Natural Population Analysis (NPA) can reveal the charge distribution and help predict the most likely site for nucleophilic attack. nih.gov

Steric Effects : The steric hindrance imposed by the 1-phenylethyl group can be evaluated by calculating the strain energy in the transition states for attack at each carbon. A significant increase in strain for the pathway involving attack at the substituted carbon would favor attack at the less hindered position. nih.gov

A hypothetical data table illustrating the type of results a DFT study might produce is shown below. Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.

ParameterAttack at Cα (Substituted)Attack at Cβ (Unsubstituted)
Calculated Activation Energy (kcal/mol)25.418.2
Mulliken Partial Charge on Carbon+0.15-0.05
Transition State Strain Energy (kcal/mol)12.14.5

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic reactivity. mdpi.comresearchgate.netajchem-a.com A typical DFT study on this compound would involve:

Geometry Optimization : Calculating the lowest energy structures of reactants, transition states, intermediates, and products.

Frequency Calculations : To confirm that optimized structures are true minima or transition states on the potential energy surface.

Energy Profile : Calculating the relative energies of all species to map out the complete reaction pathway and determine the rate-limiting step.

Analysis of Molecular Orbitals : Examining the Frontier Molecular Orbitals (HOMO and LUMO) to understand the nucleophilic and electrophilic characteristics of the reactants. ajchem-a.com

These calculations provide a molecular-level understanding that complements experimental observations and can guide the development of new synthetic methods.

Advanced Analytical Methodologies for the Characterization of 2 1 Phenylethyl Oxirane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (Focus on Methodologies)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(1-Phenylethyl)oxirane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, specific proton signals corresponding to the phenyl, ethyl, and oxirane moieties are expected. Due to the presence of two chiral centers, the protons on the oxirane ring (CH₂ and CH groups) are diastereotopic, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective functional groups. The spectrum for this compound would show distinct signals for the methyl carbon, the methine carbon of the ethyl group, the two carbons of the oxirane ring, and the aromatic carbons of the phenyl group. The chemical shifts are indicative of the electronic environment of each carbon. nih.gov

While specific experimental spectra for this compound are not universally published, the expected chemical shifts can be predicted based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Click on a row to highlight the corresponding atoms on the structure.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Phenyl Protons7.20 - 7.40126.0 - 129.0Multiplet
Phenyl C (quaternary)-~142.0Singlet
Oxirane CH~3.00~58.0Multiplet
Oxirane CH₂2.50 - 2.80~48.0Multiplets
Ethyl CH~2.90~40.0Quartet
Ethyl CH₃~1.40~18.0Doublet

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz For this compound, the key functional groups are the oxirane (epoxide) ring and the phenyl group.

The FT-IR spectrum provides a molecular fingerprint that is valuable for structural confirmation. The characteristic absorption bands are summarized below.

Table 2: Characteristic FT-IR Absorption Bands for this compound This interactive table outlines the expected vibrational frequencies. Click on a functional group to see its typical range.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Alkyl C-HStretch3000 - 2850Medium
Aromatic C=CStretch1600, 1495, 1450Medium-Weak
Oxirane C-O-CAsymmetric Stretch~1250Strong
Oxirane C-OSymmetric Stretch ("Ring Breathing")950 - 810Medium-Strong
Aromatic C-HOut-of-Plane Bend770 - 730 and 710 - 690Strong

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition and molecular formula of a compound. lcms.cz Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₁₀H₁₂O. americanelements.com HRMS can distinguish this composition from other potential formulas with the same nominal mass. The theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision.

Molecular Formula: C₁₀H₁₂O

Nominal Mass: 148 amu

Calculated Monoisotopic (Exact) Mass: 148.08882 Da

An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass provides definitive confirmation of the molecular formula, significantly enhancing confidence in the compound's identity. nih.gov The high selectivity of HRMS also allows for a significant improvement in the signal-to-noise ratio compared to nominal mass instruments. lcms.cz

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts or starting materials and for assessing its purity. Given the compound's structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.

HPLC is a versatile technique for separating components of a mixture in the liquid phase. For this compound, which has two chiral centers, HPLC is particularly valuable for separating its stereoisomers (diastereomers and enantiomers).

Diastereomer Separation: The diastereomers of this compound have different physical properties and can often be separated using normal-phase HPLC on a standard silica (B1680970) gel column. mdpi.com The differential interaction of the diastereomers with the stationary phase allows for their separation.

Enantiomer Separation: To separate the enantiomers, a chiral stationary phase (CSP) is required. Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a sample.

Table 3: Typical HPLC Methodologies for this compound Analysis This interactive table shows common HPLC conditions. Select a separation type to view typical parameters.

ParameterDiastereomer SeparationEnantiomer Separation
Technique Normal-Phase HPLCChiral HPLC
Stationary Phase Silica GelChiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Hexane/Isopropanol or Hexane/Ethyl Acetate (B1210297) gradientTypically Hexane/Isopropanol isocratic mixture
Detector UV-Vis (e.g., at 254 nm)UV-Vis (e.g., at 254 nm)

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org The sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mdpi.com

A typical GC analysis for purity assessment would involve a non-polar or medium-polarity capillary column (e.g., a 5%-phenyl-methylpolysiloxane column) and a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The resulting chromatogram would show a primary peak for this compound, with any impurities appearing as separate, smaller peaks. The relative area of each peak can be used to quantify the purity of the sample. GC coupled with Mass Spectrometry (GC-MS) can be further used to identify the chemical nature of any impurities present. diva-portal.orgnih.gov

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of this compound and its derivatives from crude reaction mixtures. This method excels at separating the desired epoxide product from unreacted starting materials, catalysts, and various byproducts generated during synthesis. The principle of separation relies on the differential adsorption of the mixture's components onto a solid stationary phase as a liquid mobile phase percolates through it.

Stationary Phase Selection

The most prevalent stationary phase for the purification of oxiranes is silica gel (SiO₂). column-chromatography.comteledynelabs.comslideshare.net Its polar surface, rich in silanol (B1196071) groups (-SiOH), effectively interacts with polar functionalities in the molecules to be separated. column-chromatography.com However, the inherent acidity of standard silica gel can be problematic for acid-sensitive epoxides, such as this compound, potentially causing acid-catalyzed ring-opening to form unwanted diols or other degradation products. nih.govresearchgate.netopenstax.org

To mitigate this, several strategies are employed:

Neutralized Silica Gel: Pre-treating the silica gel with a basic solution, such as aqueous sodium bicarbonate, and then washing and drying it, neutralizes its acidic character. nih.gov This modified silica gel retains a high separation capacity without inducing the decomposition of acid-labile epoxides. nih.gov

Alumina (Al₂O₃): Aluminum oxide is another common polar adsorbent that can be used and is available in neutral, acidic, or basic grades, offering an alternative to silica gel. slideshare.net

The choice of particle and pore size of the silica gel is also crucial for achieving efficient separation. teledynelabs.comslideshare.net Finer mesh sizes (e.g., 230-400 mesh) are typically used for high-resolution flash chromatography. slideshare.netrsc.org

Mobile Phase (Eluent) Systems

Commonly used solvent systems include mixtures of:

Hexane and Ethyl Acetate rochester.educommonorganicchemistry.commdpi.com

Pentane and Diethyl Ether rsc.org

Petroleum Ether and Ethyl Acetate rsc.org

Dichloromethane and Hexane rochester.edu

The ideal ratio of solvents is determined empirically, often using Thin-Layer Chromatography (TLC) as a rapid analytical tool to find a system that provides good separation of the desired product from impurities. slideshare.net A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate compounds with a wider range of polarities. rochester.edu

Research Findings in Practice

While specific purification protocols for this compound are proprietary or embedded within broader synthetic procedures, extensive literature on analogous aromatic epoxides demonstrates the practical application of column chromatography. For instance, the purification of various epoxide derivatives is routinely achieved using silica gel columns with eluent systems tailored to the specific polarity of the target molecule.

Below are examples of chromatographic conditions used for the purification of related oxirane derivatives.

Compound/Derivative TypeStationary PhaseMobile Phase (Eluent System)Notes
Cholesterol-based EpoxideSilica GelEthyl Acetate / Hexanes (4:96)Used to isolate the epoxide derivative in 56% yield after synthesis. mdpi.com
Regioisomeric Vinyl OxiranesSilica GelDiethyl Ether / Pentane (10-20% : 90-80%)Successfully separated a 1.5:1 mixture of regioisomers. rsc.org
General Epoxide Synthesis ProductSilica GelPetroleum Ether / Ethyl Acetate (gradient)A standard method for purifying crude products after epoxidation reactions. rsc.org

Enantioselective Chromatography

Since this compound is a chiral molecule, separating its enantiomers is often a critical step, particularly for pharmaceutical applications. interchim.com This is accomplished using a specialized form of high-performance liquid chromatography (HPLC) known as chiral chromatography. interchim.comneopharmlabs.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. interchim.comaocs.org Polysaccharide-based CSPs are commonly employed for the resolution of racemic epoxide mixtures. The development of such enantioselective separation methods is a key area of advanced analytical methodology for chiral oxiranes. acs.orgnih.gov

Applications in Advanced Organic and Polymer Synthesis Non Prohibited Contexts

Building Blocks for Chiral Intermediates and Complex Organic Molecules

The utility of 2-(1-phenylethyl)oxirane as a chiral building block stems from the high regioselectivity and stereospecificity of its ring-opening reactions. Nucleophilic attack on the oxirane ring allows for the controlled introduction of various functional groups, leading to the synthesis of valuable chiral intermediates. doi.orgmdpi.com The specific site of nucleophilic attack (α or β position) can be influenced by reaction conditions and the nature of the substituent. For instance, in the reaction of (2-phenylethyl)oxirane with potassium anion complexes, the introduction of a second CH2 group between the phenyl group and the oxirane ring directs the ring-opening to the β-position. researchgate.net

This controlled reactivity is crucial for the synthesis of complex, biologically active molecules. For example, optically pure azidoalkyl oxiranes, which are structurally related to this compound, have been synthesized and utilized as key intermediates in the preparation of potent and selective inhibitors of HIV-1 protease. nih.gov The synthesis of these complex inhibitors relies on the oxirane's ability to undergo specific transformations while retaining its stereochemical integrity. The enantiospecific synthesis of these oxiranes from readily available starting materials like diethyl D-tartrate highlights a strategic approach to creating complex chiral molecules. nih.gov

The table below summarizes representative ring-opening reactions of oxiranes, illustrating their function in creating diverse chiral intermediates.

Reactant OxiraneNucleophile/ReagentProduct TypeSignificance
(2-phenylethyl)oxiraneK⁻, K⁺(15-crown-5)₂Potassium 4-phenylbutane-2-oxideDemonstrates β-position ring-opening. researchgate.net
Protected Azido (B1232118) OxiranePhenylmagnesium bromide / CuCNAzido AlcoholIntermediate for HIV-1 protease inhibitors. nih.gov
Styrene (B11656) OxideChiral Primary Amines / Sc(OTf)₃β-Amino AlcoholBuilding block for chiral ligands. researchgate.net

Precursors to Amino Acids, Amino Alcohols, and Heterocyclic Scaffolds

The electrophilic nature of the oxirane ring in this compound makes it an excellent precursor for synthesizing a variety of nitrogen-containing compounds, including amino acids, amino alcohols, and heterocyclic structures. mdpi.commdpi.com

The ring-opening of epoxides with amines (aminolysis) is a direct and efficient method for preparing β-amino alcohols, which are versatile intermediates for many biologically active compounds and chiral auxiliaries. researchgate.net The reaction can be performed under metal- and solvent-free conditions, for example, using acetic acid as a mediator, which yields β-amino alcohols with high yields and excellent regioselectivity. rsc.org Specifically, the reaction of racemic 2-oxiranyl-azaarenes with chiral primary amines like (S)-1-phenylethylamine in the presence of scandium(III) triflate leads to corresponding diastereomeric β-amino alcohols. researchgate.net These products are crucial precursors for more complex molecules. mdpi.comamanote.com

Furthermore, the versatility of the oxirane ring allows for its incorporation into pathways for synthesizing heterocyclic scaffolds. Depending on the substituent on the oxirane and the reaction conditions, ring-opening can be followed by intramolecular cyclization to yield heterocycles like pyrrolidines or piperidines. nih.gov For example, a 2-(3-keto alkyl)aziridine, a nitrogen analog of an epoxide, can undergo regioselective ring-opening and subsequent cyclization to form piperidine (B6355638) derivatives. nih.gov Similarly, 1,3,4-oxadiazoles, another class of heterocyclic compounds, can be synthesized through multi-step reactions that may involve epoxide intermediates at different stages of building the molecular framework. nih.gov

The table below details examples of transformations starting from oxirane derivatives.

Oxirane/PrecursorReagent(s)Product ClassApplication/Significance
2-Oxiranyl-pyridine(S)-1-phenylethylamine, Sc(OTf)₃β-Amino AlcoholPrecursor for chiral ligands. researchgate.net
General EpoxidesAmines, Acetic Acidβ-Amino AlcoholMetal-free synthesis of key intermediates. rsc.org
Aziridine-2-carboxylateMulti-step synthesisPiperidine derivativeSynthesis of aza-heterocycles. nih.gov

Role in Polymer Science as Synthetic Monomers

Derivatives of this compound are utilized in polymer science as monomers for creating specialized polymers with tailored properties. The oxirane ring can undergo ring-opening polymerization to form polyethers. The phenylethyl group imparts specific characteristics such as thermal stability and altered solubility to the resulting polymer chain.

A significant application is in the synthesis of photocrosslinkable prepolymers. For example, a prepolymer named HVPA (2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate) was synthesized using a related oxirane, 1,1-bis{p-[(2-oxiranyl)methoxy]phenyl}-1-phenylethane. researchgate.net This prepolymer, when mixed with a diluent and a photoinitiator, can be irradiated to form a crosslinked polymer network. researchgate.net The kinetics of such photopolymerization processes are studied to optimize the properties of the final material for applications in coatings, adhesives, and biomedical devices. researchgate.net

Polymers based on oxiranes with phenylethyl groups are also found in various industrial applications. For instance, the copolymer of 2-methyl-oxirane and oxirane, mono[2,4,6-tris(1-phenylethyl)phenyl] ether, is registered for use in specific formulations, indicating the utility of this class of compounds in creating functional polymers. epa.gov

Monomer/PrepolymerPolymer TypeKey FeaturePotential Application
1,1-bis{p-[(2-oxiranyl)methoxy]phenyl}-1-phenylethanePhotocrosslinkable Prepolymer (HVPA)Cures under UV lightCoatings, Adhesives researchgate.net
Oxirane, 2-methyl-, polymer with oxirane, mono[2,4,6-tris(1-phenylethyl)phenyl] etherPolyether CopolymerBulky phenylethyl groupsSurfactants, Dispersants epa.gov

Chiral Reagents and Ligands in Asymmetric Catalysis

The stereochemistry of this compound and its derivatives makes them highly valuable in the field of asymmetric catalysis. The amino alcohols synthesized from the ring-opening of these oxiranes are particularly effective as chiral ligands for metal-catalyzed reactions. researchgate.net

When these chiral β-amino alcohols are complexed with a metal center, they create a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. For example, enantiomerically pure pyridine-β-amino alcohols and bipyridine-β-amino alcohols, synthesized from oxiranes, have been tested as chiral ligands in the zinc-catalyzed aldol (B89426) reaction. researchgate.net

Similarly, new nitrogen, sulfur, and selenium-donating ligands have been derived from chiral pyridine (B92270) amino alcohols. mdpi.com These ligands were subsequently used in the palladium-catalyzed Tsuji-Trost reaction, a key carbon-carbon bond-forming reaction, demonstrating their potential in asymmetric synthesis. mdpi.com Other complex tetradentate ligands, such as N,N′-Bis(2R-hydroxy-2R-phenylethyl)-N,N′-dimethyl-1R,2R-diaminocyclohexane, have been synthesized from R-styrene oxide and coordinate with metals like Ni(II) and Cu(II), forming chiral catalysts. acs.org The rigid structure of ligands derived from pinane-based aminodiols has also been shown to provide good enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Ligand PrecursorLigand TypeMetalAsymmetric Reaction
2-Oxiranyl-azaarenesβ-Amino AlcoholsZincAldol Reaction researchgate.net
R-Styrene OxideTetradentate N₂O₂ LigandNi(II), Cu(II)General Asymmetric Catalysis acs.org
Chiral Pyridine Amino AlcoholsN, S, Se-donating ligandsPalladiumTsuji-Trost Reaction mdpi.com
Pinane-based EpoxideAminodiolsZincDiethylzinc addition to aldehydes mdpi.com

Mechanistic Probes in Bioorganic and Enzymatic Studies

This compound and similar epoxides serve as valuable mechanistic probes for studying the activity and selectivity of enzymes, particularly epoxide hydrolases (EHs). nih.gov These enzymes play a crucial role in metabolism and detoxification by catalyzing the hydrolysis of epoxides to their corresponding diols. mdpi.comresearchgate.net

By using a chiral epoxide like this compound as a substrate, researchers can investigate the enantioselectivity and regioselectivity of different EHs. nih.gov For example, studies on EHs from various Rhodococcus strains have shown that they preferentially react with the (S)-enantiomer of 2,2-disubstituted epoxides, though the degree of selectivity varies significantly between organisms. nih.gov Such studies help in understanding the structural features of the enzyme's active site that govern substrate recognition and catalysis.

Furthermore, manipulating the structure of EHs through rational design and directed evolution can alter their activity and selectivity towards specific epoxide substrates. rsc.org Using a panel of epoxides, including those with phenylethyl substituents, allows scientists to screen these engineered enzymes and probe the effects of specific mutations. This knowledge is critical for developing customized biocatalysts for the industrial production of enantiopure compounds. nih.gov The interaction of these epoxides with EHs provides insights into the enzyme's mechanism, which typically involves a nucleophilic attack by an aspartate residue to form an ester intermediate, followed by hydrolysis. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable laboratory-scale synthesis routes for 2-(1-Phenylethyl)oxirane, and how do reaction conditions influence yield?

  • Methodology :

  • Epoxidation of Allylic Precursors : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions for stereoselective epoxidation. Monitor reaction progress via TLC (hexane/EtOAc 8:2) .
  • Catalytic Methods : Employ Ru(VI) bis-imido porphyrin complexes with TBACl as co-catalysts for epoxide formation from diols or allylic alcohols. Recycle catalysts by adding fresh epoxide reagents post-TLC confirmation of conversion .
    • Key Variables : Solvent polarity, temperature (0–25°C), and catalyst loading (5–10 mol%) critically affect regioselectivity and enantiomeric excess.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with NIST Standard Reference Database 69 for oxirane derivatives (e.g., chemical shifts for epoxide protons: δ 3.1–4.0 ppm) .
  • GC-MS : Use electron ionization (EI) to identify molecular ion peaks (e.g., m/z 162 for C10_{10}H12_{12}O) and fragmentation patterns .
  • Polarimetry : Measure optical rotation to confirm enantiopurity if synthesized via asymmetric methods .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

  • Storage Protocols :

  • Store under nitrogen at –20°C in amber vials to prevent hydrolysis or radical-mediated ring-opening.
  • Add stabilizers like BHT (0.1 wt%) to inhibit peroxide formation .
    • Degradation Analysis : Monitor via periodic 1H^1H NMR for disappearance of epoxide signals or emergence of diol peaks (δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during nucleophilic ring-opening of this compound?

  • Experimental Design :

  • Kinetic Studies : Use in-situ 19F^{19}F NMR (for fluorinated analogs) to track regioselectivity in reactions with amines or thiols. Compare activation energies for SN2 vs. SN1 pathways .
  • Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to map transition states and predict stereochemical outcomes .
    • Contradictions : Conflicting reports on solvent effects (polar aprotic vs. protic) may arise from competing hydrogen-bonding interactions. Validate via controlled solvent screens .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

  • Chiral Catalysts :

  • Use Jacobsen’s Mn(III)-salen complexes with axial ligands (e.g., 4-PPNO) in asymmetric epoxidation. Optimize ee (≥90%) by tuning ligand steric bulk and reaction temperature .
  • Evaluate kinetic resolution via chiral GC (e.g., β-cyclodextrin columns) to separate enantiomers and quantify ee .

Q. What computational tools predict the reactivity of this compound in polymer crosslinking applications?

  • Modeling Approaches :

  • Simulate ring-opening polymerization (ROP) using Gaussian09 to assess activation barriers for initiators like BF3_3-OEt2_2.
  • Compare with experimental DSC data (Tg_g shifts) to validate crosslink density predictions .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the bioactivity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Synthesize analogs with –NO2_2, –CF3_3, or –Cl substituents via Friedel-Crafts alkylation followed by epoxidation .
  • Test antimicrobial activity via microbroth dilution (MIC assays) against Gram-positive bacteria. Correlate electronic effects (Hammett σ values) with bioactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in CO2_2 fixation?

  • Critical Analysis :

  • Replicate studies using standardized CO2_2 pressure (1 atm) and TBAB as co-catalyst. Compare turnover numbers (TON) across Ru(TPP) vs. Zn-based systems .
  • Characterize carbonate products via 13C^{13}C NMR (δ 155–160 ppm for carbonyl carbons) to quantify conversion efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1-Phenylethyl)oxirane
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2-(1-Phenylethyl)oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.